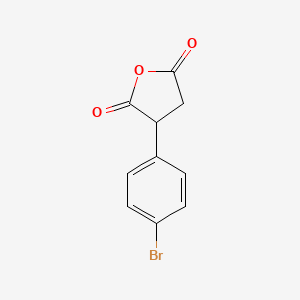![molecular formula C15H14Br2N4S2 B2825028 bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide CAS No. 1052517-53-9](/img/structure/B2825028.png)
bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate halogenated compounds in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide: has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This compound can also interact with DNA, leading to the disruption of cellular processes . The exact pathways and molecular targets vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide: can be compared with other benzimidazole derivatives such as:
1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol: Similar in structure but with different functional groups, leading to varied biological activities.
2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Exhibits antitumor potential.
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene: Used in the synthesis of advanced materials.
The uniqueness of This compound lies in its specific thioether linkage and dihydrobromide salt form, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethylsulfanyl)-1H-benzimidazole;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2.2BrH/c1-2-6-11-10(5-1)16-14(17-11)20-9-21-15-18-12-7-3-4-8-13(12)19-15;;/h1-8H,9H2,(H,16,17)(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMIBVLHSWDWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCSC3=NC4=CC=CC=C4N3.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate](/img/structure/B2824948.png)




![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2824959.png)
![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2824963.png)

![8-(2-aminophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824965.png)
![3-(3-methylthiophen-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide](/img/structure/B2824966.png)
![2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2824967.png)
